molecular formula C10H11NO3 B2459461 2-Methyl-1-(2-nitrophenyl)propan-1-one CAS No. 49660-91-5

2-Methyl-1-(2-nitrophenyl)propan-1-one

Cat. No.: B2459461
CAS No.: 49660-91-5
M. Wt: 193.202
InChI Key: URRIBGFCIOLNPD-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H11NO3 It is a nitroaromatic ketone, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-nitrophenyl)propan-1-one typically involves the nitration of 2-methylpropiophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-nitrophenyl)propan-1-one: Similar structure but with the nitro group at the para position.

    2-Methyl-2-nitro-1-propanol: Contains a nitro group and a hydroxyl group on the same carbon atom.

    1-(2-Methoxy-5-nitrophenyl)propan-1-one: Contains a methoxy group in addition to the nitro group.

Uniqueness

2-Methyl-1-(2-nitrophenyl)propan-1-one is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and applications compared to its analogs .

Properties

IUPAC Name

2-methyl-1-(2-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRIBGFCIOLNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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